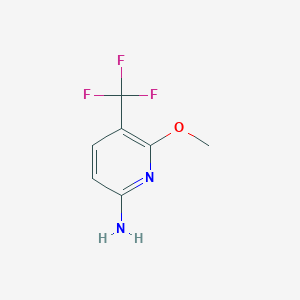

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 405160-57-8

Cat. No.: VC7916163

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405160-57-8 |

|---|---|

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 6-methoxy-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | SUWNZMZAATXWIB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=N1)N)C(F)(F)F |

| Canonical SMILES | COC1=C(C=CC(=N1)N)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridine ring in 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine adopts a planar configuration, with substituents influencing its electronic and steric profiles:

-

Trifluoromethyl (-CF): Electron-withdrawing nature reduces electron density at the 5th position, directing electrophilic attacks to other ring positions.

-

Methoxy (-OCH): Electron-donating via resonance increases electron density at the 6th position, enhancing susceptibility to electrophilic substitution.

-

Amine (-NH): Provides a nucleophilic site for further functionalization, such as acylation or alkylation.

Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102°C (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water |

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step functionalization of pyridine precursors. A representative pathway includes:

-

Starting Material: 5-Trifluoromethylpyridin-2-amine.

-

Methoxy Group Introduction:

-

Reagents: Sodium methoxide (NaOCH), methyl iodide (CHI).

-

Conditions: Anhydrous DMF, 60°C, 12 hours.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) at the 6th position.

-

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and purity. Key parameters include:

-

Temperature Control: 50–70°C to prevent decomposition.

-

Catalyst: Palladium-based catalysts for coupling reactions.

-

Workflow: Automated systems for reagent addition and in-line NMR monitoring.

Reactivity and Functionalization

Oxidation

-

Reagents: in acidic media.

-

Product: Pyridine N-oxide derivatives (e.g., 6-methoxy-5-(trifluoromethyl)pyridin-2-amine N-oxide).

-

Application: Enhances solubility for pharmacological studies.

Nucleophilic Substitution

-

Reagents: Alkyl halides (e.g., CHI) in the presence of KCO.

-

Product: N-alkylated derivatives (e.g., N-methyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine).

Coupling Reactions

The amine group facilitates cross-coupling reactions, such as:

-

Buchwald-Hartwig Amination: Formation of C–N bonds with aryl halides.

-

Ullmann Coupling: Synthesis of biaryl amines using copper catalysts.

Applications in Scientific Research

Drug Intermediate

The compound serves as a precursor for bioactive molecules, including:

-

Kinase Inhibitors: Trifluoromethyl groups enhance binding to ATP pockets.

-

Antimicrobial Agents: Pyridine derivatives exhibit activity against Gram-positive bacteria.

Case Study: Anticancer Activity

Derivatives of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine have shown promise in inhibiting histone deacetylases (HDACs), a target in oncology. In vitro studies demonstrate IC values < 1 µM against breast cancer cell lines (MCF-7) .

Coordination Polymers

The amine group acts as a ligand for transition metals (e.g., Cu, Fe), forming porous frameworks for gas storage.

Organic Electronics

Incorporation into π-conjugated systems improves electron transport in organic field-effect transistors (OFETs).

Future Directions

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains could enhance biodistribution for tumor-specific delivery.

Green Chemistry

Developing solvent-free synthesis routes using mechanochemical methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume